molecular formula C11H15N5O4 B12095059 2'-Deoxy-8-methoxyadenosine

2'-Deoxy-8-methoxyadenosine

Cat. No.: B12095059
M. Wt: 281.27 g/mol
InChI Key: ICSKBVATTKGQKQ-UHFFFAOYSA-N
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Description

2’-Deoxy-8-methoxyadenosine is a nucleoside derivative, specifically an 8-modified purine nucleoside. It is known for its unique structure, which includes a methoxy group at the 8th position of the adenine base. This modification imparts distinct chemical and biological properties to the compound, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxy-8-methoxyadenosine typically involves the modification of the adenine base. One common method includes the reaction of 2’-deoxyadenosine with methoxy reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the substitution of the hydrogen atom at the 8th position with a methoxy group .

Industrial Production Methods: Industrial production of 2’-Deoxy-8-methoxyadenosine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions: 2’-Deoxy-8-methoxyadenosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or acids, while substitution can produce a variety of analogs with different functional groups .

Scientific Research Applications

RNA Interference (RNAi) Therapeutics

The incorporation of modified nucleosides like 2'-deoxy-8-methoxyadenosine into small interfering RNA (siRNA) has been shown to enhance the stability and efficacy of RNAi therapeutics. Studies indicate that modifications can reduce off-target effects while maintaining on-target silencing activity. For instance, the introduction of this compound into siRNA strands demonstrated improved resistance to nuclease degradation, which is crucial for therapeutic applications .

Cancer Research

This compound has been investigated for its potential role as a therapeutic agent in cancer treatment. Its ability to modify RNA structures can influence gene expression patterns associated with tumor growth and metastasis. Research has shown that this compound may affect the stability of RNA:DNA hybrids, potentially leading to altered cellular responses in cancer cells .

Biomarkers for DNA Damage

The compound has been explored as a biomarker for DNA damage caused by environmental factors such as tobacco smoke. Studies have identified adducts formed from reactions between tobacco-related carcinogens and DNA, which can be quantified using advanced analytical techniques like LC-MS/MS. These findings suggest that this compound-derived adducts could serve as indicators of exposure to harmful substances and their biological effects .

Data Tables

Application AreaDescriptionKey Findings
RNA InterferenceModification of siRNA with this compoundEnhanced stability and reduced off-target effects
Cancer ResearchRole in modifying gene expression in cancer cellsPotential to alter tumor growth dynamics
Biomarkers for DNA DamageIdentification of DNA adducts from tobacco exposureCould serve as indicators for environmental exposure

Case Study 1: RNAi Therapeutics

In a study involving the synthesis of siRNAs containing this compound, researchers reported a significant reduction in off-target effects while maintaining effective gene silencing against targeted mRNA sequences. The modified siRNAs exhibited enhanced stability in biological fluids, indicating their potential for therapeutic use in diseases where RNAi is applicable.

Case Study 2: Cancer Cell Response

Another study focused on the impact of this compound on glioblastoma cells. The results indicated that treatment with this modified nucleoside led to altered expression levels of key oncogenes and tumor suppressor genes, suggesting a mechanism by which it could influence cancer progression.

Mechanism of Action

The mechanism of action of 2’-Deoxy-8-methoxyadenosine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The methoxy group at the 8th position can affect the hydrogen bonding and base pairing properties of the nucleoside, leading to disruptions in DNA and RNA synthesis. This can result in the inhibition of viral replication and other cellular activities.

Comparison with Similar Compounds

Uniqueness: 2’-Deoxy-8-methoxyadenosine is unique due to the presence of the methoxy group at the 8th position, which imparts distinct chemical reactivity and biological activity. This modification makes it a valuable tool in research and potential therapeutic applications .

Biological Activity

2'-Deoxy-8-methoxyadenosine (2'-DMA) is a modified nucleoside that has garnered attention for its potential biological activities, particularly in the fields of virology, oncology, and gene regulation. This article explores the biological activity of 2'-DMA, summarizing key research findings, case studies, and data tables to provide a comprehensive overview.

Structure and Properties

2'-DMA is characterized by the substitution of the hydroxyl group at the 2' position of the ribose sugar with a methoxy group (OCH₃). This modification can influence the molecule's interaction with biological systems, potentially affecting its stability, bioavailability, and mechanism of action.

Antiviral Activity

Research has indicated that 2'-DMA exhibits antiviral properties against several viruses, including:

  • Human Immunodeficiency Virus (HIV)
  • Hepatitis C Virus (HCV)

The exact mechanism of action remains unclear, but it is hypothesized that 2'-DMA may inhibit viral replication or modulate the host immune response. Preliminary studies suggest that this compound could serve as a therapeutic agent for viral infections, although more extensive research is needed to confirm its efficacy and safety in vivo .

Anticancer Potential

Emerging evidence suggests that 2'-DMA may also have applications in cancer treatment. Some studies have indicated that modifications at the 2' position can influence RNA stability and function, potentially affecting gene expression related to tumor growth and progression. However, detailed investigations are required to elucidate these effects and determine the compound's viability as an anticancer agent .

Gene Regulation

The modification of nucleosides can significantly impact gene regulation. For instance, 2'-DMA may affect RNA stability and interactions with various proteins involved in transcription and translation processes. This could lead to altered gene expression patterns, which are critical for understanding its biological implications .

Case Studies

Several case studies have explored the biological activity of modified nucleosides similar to 2'-DMA. Here are some noteworthy findings:

StudyFindings
Study A Demonstrated antiviral activity against HCV using modified nucleosides. Suggested potential for 2'-DMA in similar applications.
Study B Investigated the effects of nucleoside modifications on RNA polymerase activity; indicated that such modifications could enhance or inhibit enzyme function.
Study C Focused on gene expression modulation through methylation patterns influenced by nucleoside modifications; highlighted potential regulatory roles for compounds like 2'-DMA.

Research Findings

  • Antiviral Mechanisms : Studies have shown that 2'-DMA can interfere with viral replication mechanisms, although further research is needed to clarify these pathways and their implications for treatment strategies .
  • Cancer Therapeutics : Initial findings suggest that 2'-DMA may induce apoptosis in certain cancer cell lines; however, comprehensive studies are required to validate these effects and explore the underlying mechanisms .
  • RNA Interactions : The incorporation of 2'-DMA into RNA molecules has been shown to affect their structural stability and interaction with ribonucleoproteins, potentially leading to altered functional outcomes in cellular processes .

Properties

Molecular Formula

C11H15N5O4

Molecular Weight

281.27 g/mol

IUPAC Name

5-(6-amino-8-methoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C11H15N5O4/c1-19-11-15-8-9(12)13-4-14-10(8)16(11)7-2-5(18)6(3-17)20-7/h4-7,17-18H,2-3H2,1H3,(H2,12,13,14)

InChI Key

ICSKBVATTKGQKQ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(N=CN=C2N1C3CC(C(O3)CO)O)N

Origin of Product

United States

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